molecular formula C11H13BrN2O4 B12705659 Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- CAS No. 105879-56-9

Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)-

Katalognummer: B12705659
CAS-Nummer: 105879-56-9
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: GNPJGARNDWVTPX-DXMIZCBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)-: is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of a bromoethenyl group and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- typically involves the following steps:

    Starting Material: The synthesis begins with uridine as the starting material.

    Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromoethenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups such as carboxyl or hydroxyl groups.

    Reduction Products: Ethyl derivatives resulting from the reduction of the bromoethenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Nucleoside Analogs: The compound is used as an intermediate in the synthesis of various nucleoside analogs with potential therapeutic applications.

Biology:

    Antiviral Research: Due to its structural similarity to natural nucleosides, it is investigated for its potential antiviral properties, particularly against herpesviruses.

Medicine:

    Anticancer Research: The compound is studied for its potential use in cancer therapy, particularly in targeting viral infections associated with certain cancers.

Industry:

    Pharmaceutical Manufacturing: It is used in the production of antiviral and anticancer drugs, contributing to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand and thereby inhibiting viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. This selective inhibition of viral replication makes it a promising candidate for antiviral therapy.

Vergleich Mit ähnlichen Verbindungen

    Brivudine: Another nucleoside analog with antiviral properties, used primarily for the treatment of herpes zoster.

    Sorivudine: Similar to brivudine, it is used for antiviral therapy and has a similar mechanism of action.

    Idoxuridine: A nucleoside analog used in the treatment of herpes simplex virus infections.

Uniqueness: Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively inhibit viral DNA polymerases while having minimal effects on host cellular polymerases makes it a valuable compound in antiviral research.

Eigenschaften

CAS-Nummer

105879-56-9

Molekularformel

C11H13BrN2O4

Molekulargewicht

317.14 g/mol

IUPAC-Name

5-[(E)-2-bromoethenyl]-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O4/c12-4-3-7-5-14(11(17)13-10(7)16)9-2-1-8(6-15)18-9/h3-5,8-9,15H,1-2,6H2,(H,13,16,17)/b4-3+/t8-,9+/m0/s1

InChI-Schlüssel

GNPJGARNDWVTPX-DXMIZCBPSA-N

Isomerische SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)/C=C/Br

Kanonische SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.